Dienogest-d8 (major)
Description
Contextualization of Dienogest (B1670515) within Steroid Biochemistry and Preclinical Research
Dienogest is a fourth-generation progestin, a synthetic derivative of 19-nortestosterone. nih.gov In the landscape of steroid biochemistry, it is recognized for its high selectivity for the progesterone (B1679170) receptor (PR), exhibiting potent progestogenic effects. caymanchem.comresearchgate.net Unlike many other progestins, Dienogest has negligible affinity for estrogen, glucocorticoid, and mineralocorticoid receptors, and it possesses antiandrogenic properties. caymanchem.compatsnap.comnih.gov This unique receptor binding profile contributes to its specific biological actions.
Preclinical research has extensively explored the effects of Dienogest. Studies in animal models have demonstrated its ability to reduce endometriotic lesions and inhibit the growth of hormone-dependent tumors. caymanchem.com Furthermore, research has elucidated its mechanisms of action, which include the suppression of endogenous estradiol (B170435) production, thereby inhibiting the growth of endometrial tissue. nih.gov In vitro and in vivo experiments have also highlighted its antiproliferative, anti-inflammatory, and antiangiogenic effects. nih.gov These preclinical findings have laid the groundwork for its clinical investigation and use.
Significance of Stable Isotope Labeling in Pharmaceutical and Biomedical Sciences
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its stable (non-radioactive) isotope. musechem.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.com This technique is invaluable for several reasons:
Metabolic Studies: Labeled compounds allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. musechem.comacs.org
Quantitative Analysis: Stable isotope-labeled compounds, particularly deuterated ones, are widely used as internal standards in mass spectrometry-based bioanalysis. aptochem.comclearsynth.com This enhances the accuracy and precision of drug quantification in complex biological matrices like plasma and urine. scioninstruments.comtexilajournal.com
Mechanistic Insights: Isotopic labeling can help elucidate complex metabolic pathways and identify drug metabolites. acs.orgadesisinc.com
The use of stable isotopes avoids the complications and safety concerns associated with radioactive isotopes, making them a preferred choice in many research settings.
Rationale for Deuterated Dienogest (Dienogest-d8) Development in Research
The development of Dienogest-d8, a deuterated version of Dienogest where eight hydrogen atoms are replaced by deuterium, is primarily driven by the need for a reliable internal standard in bioanalytical methods. caymanchem.comcleanchemlab.com In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial to correct for variations during sample preparation and analysis. scioninstruments.comscioninstruments.com
An ideal internal standard behaves chemically and physically identically to the analyte of interest. aptochem.com Dienogest-d8 fulfills this requirement exceptionally well because the substitution of hydrogen with deuterium results in a minimal change in its chemical properties but a significant difference in its mass-to-charge ratio (m/z). scioninstruments.com This mass difference allows the mass spectrometer to distinguish between Dienogest and Dienogest-d8, while their similar chromatographic behavior ensures they are processed and analyzed in the same manner. aptochem.com This co-elution and similar ionization response lead to more robust and accurate quantification of Dienogest in biological samples. aptochem.comtexilajournal.com
Scope and Objectives of Academic Investigations Utilizing Dienogest-d8
Academic and pharmaceutical research utilizing Dienogest-d8 primarily focuses on pharmacokinetic and bioanalytical studies. The main objectives include:
Development and Validation of Analytical Methods: A significant area of research involves creating and validating sensitive and specific methods, typically using LC-MS/MS, for the precise measurement of Dienogest concentrations in various biological fluids. epfl.chnih.gov Dienogest-d8 is essential in these studies to ensure the accuracy and reliability of the measurements. epfl.ch
Pharmacokinetic Profiling: By accurately quantifying Dienogest levels over time, researchers can determine key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution. wikipedia.orghres.ca This information is critical for understanding how the drug behaves in the body.
Bioequivalence Studies: Dienogest-d8 is used in studies comparing the bioavailability of different formulations of Dienogest to ensure they are therapeutically equivalent. nih.gov
Metabolism Studies: While Dienogest-d8 is primarily an internal standard, its use in conjunction with the analysis of Dienogest can contribute to a more comprehensive understanding of the drug's metabolic fate. drugbank.com
In essence, Dienogest-d8 serves as a cornerstone for generating high-quality data in studies that are fundamental to the development and clinical use of Dienogest.
Properties
Molecular Formula |
C₂₀H₁₇D₈NO₂ |
|---|---|
Molecular Weight |
319.47 |
Synonyms |
(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d8; _x000B_17α-Cyanomethyl-17β-hydroxyestra-4, 9-dien-3-one-d5; Dienogestril-d8; Endometrion-d8; STS 557-d8 |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Dienogest D8
Methodologies for Regioselective Deuterium (B1214612) Incorporation in Dienogest (B1670515) Synthesis
The synthesis of Dienogest-d8 necessitates precise and controlled methods to introduce deuterium atoms at specific positions within the Dienogest molecule. This regioselectivity is paramount to ensure the stability of the label and to avoid interference during analytical procedures.
Synthetic Pathways to Dienogest-d8
While specific proprietary details of the complete synthetic route for Dienogest-d8 are not extensively published in peer-reviewed literature, the general synthesis of Dienogest itself provides a framework for understanding how deuteration can be achieved. The synthesis of Dienogest typically starts from materials like estra-4,9-diene-3,17-dione (B195082) or estrone-3-methyl ether. google.comchemicalbook.com Key steps involve 17-position epoxidation, followed by a cyanide-mediated ring opening and deprotection of the 3-position ketone. google.com
Deuterium can be incorporated through various strategies. One common approach involves the use of deuterated reagents at specific steps of the synthesis. For instance, deuterated acetonitrile (B52724) (CD3CN) could be used in the cyanation step to introduce deuterium atoms into the cyanomethyl group at the 17α-position. Another potential method is the use of deuterium gas (D2) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Rhodium) to achieve catalytic deuteration of olefinic or acetylenic bonds. google.com Furthermore, H/D exchange reactions, catalyzed by metals or acids/bases in a deuterium-rich solvent like D2O, can be employed to replace specific hydrogen atoms with deuterium. nih.govwipo.int The choice of method depends on the desired location of the deuterium atoms and the stability of the molecule under the reaction conditions.
Optimization of Deuteration Yield and Isotopic Purity
Achieving a high deuteration yield and isotopic purity is a critical aspect of synthesizing an effective internal standard. The optimization process involves carefully controlling reaction parameters such as temperature, pressure, reaction time, and the choice of catalyst and solvent. The goal is to maximize the incorporation of deuterium at the desired positions while minimizing the presence of partially deuterated or non-deuterated molecules.
Techniques to enhance isotopic purity may include repeated H/D exchange cycles or purification methods that can separate molecules based on their isotopic composition, although the latter is often challenging. The isotopic distribution should ideally be narrow, with the vast majority of the product containing the desired number of deuterium atoms. princeton.edu
Quantitative Assessment of Isotopic Enrichment and Purity in Dienogest-d8
The quality of Dienogest-d8 as an internal standard is directly dependent on its isotopic enrichment and purity. Several analytical techniques are employed to quantify these parameters. Mass spectrometry is a primary tool for determining the isotopic distribution and confirming the molecular weight of the deuterated compound. By analyzing the mass spectrum, the relative abundance of ions corresponding to different numbers of incorporated deuterium atoms (d0 to d8) can be determined, allowing for the calculation of the average isotopic enrichment.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium NMR (2H NMR), is another powerful technique for assessing isotopic purity. sigmaaldrich.com It provides information on the location and extent of deuteration. The purity of commercially available Dienogest-d8 is often specified as ≥99% for all deuterated forms (d1-d8). caymanchem.com
Advanced Spectroscopic Characterization for Deuterium Localization and Confirmation
To ensure the structural integrity and confirm the precise location of the deuterium atoms, advanced spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Mapping
NMR spectroscopy is a cornerstone for the structural elucidation of complex organic molecules, including deuterated compounds. While proton NMR (1H NMR) is used to analyze the non-deuterated analog, deuterium NMR (2H NMR) is specifically employed to directly observe the deuterium nuclei. sigmaaldrich.com The chemical shifts in 2H NMR are very similar to those in 1H NMR, allowing for the assignment of deuterium signals based on the well-established 1H NMR spectrum of Dienogest. sigmaaldrich.comresearchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be adapted to further confirm the positions of deuterium by correlating them with adjacent protons or carbons. This detailed mapping is crucial to verify the regioselectivity of the deuteration process.
Mass Spectrometry (MS) for Isotopic Profile Determination and Molecular Weight Confirmation
Mass spectrometry is a fundamental technique for confirming the successful synthesis of Dienogest-d8. It provides a direct measurement of the molecular weight, which should correspond to the theoretical mass of Dienogest plus the mass of the incorporated deuterium atoms. The accurate mass of Dienogest-d8 is reported as 319.24. lgcstandards.com
High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between ions with very similar mass-to-charge ratios, providing unambiguous confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) is also employed, where the deuterated parent ion is fragmented, and the resulting fragment ions are analyzed. google.com The fragmentation pattern of Dienogest-d8, when compared to that of unlabeled Dienogest, can provide further evidence for the location of the deuterium atoms. The use of deuterated internal standards like Dienogest-d8 is a well-established practice in quantitative LC-MS/MS methods for the analysis of synthetic progestins. researchgate.net
Table of Compound Properties
| Property | Dienogest | Dienogest-d8 (major) |
|---|---|---|
| Molecular Formula | C20H25NO2 | C20H17D8NO2 |
| Molar Mass | 311.425 g·mol−1 wikipedia.org | 319.47 g/mol lgcstandards.com |
| Accurate Mass | 319.24 lgcstandards.com |
| CAS Number | 65928-58-7 wikipedia.org | 2376035-92-4 lgcstandards.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Dienogest |
| Dienogest-d8 |
| estra-4,9-diene-3,17-dione |
| estrone-3-methyl ether |
| acetonitrile |
| deuterium gas |
Vibrational Spectroscopy for Deuterium Detection
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a powerful analytical tool for the structural elucidation of molecules. In the context of isotopically labeled compounds such as Dienogest-d8, these techniques are particularly adept at confirming the successful incorporation and location of deuterium atoms within the molecular structure. The fundamental principle lies in the fact that the vibrational frequencies of chemical bonds are sensitive to the masses of the constituent atoms.
The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), results in a significant increase in the reduced mass of the corresponding bond (e.g., a C-D bond versus a C-H bond). According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. This mass difference leads to a predictable downward shift in the vibrational frequency of the bond. libretexts.orgedurev.in
Specifically, the stretching vibrations of C-H bonds are typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. libretexts.org Upon deuteration, the corresponding C-D stretching vibrations are expected to appear at significantly lower wavenumbers, generally in the range of 2100-2300 cm⁻¹. pearson.com This distinct, and often less congested, spectral window allows for the unambiguous detection of deuterium incorporation. ajchem-a.comajchem-a.com The magnitude of this isotopic shift is a key indicator of successful deuteration. For a C-H to C-D substitution, the frequency is expected to decrease by a factor of approximately √2. libretexts.org
In the structural analysis of Dienogest-d8, vibrational spectroscopy would be employed to verify the presence of deuterium at the intended positions. While specific experimental spectra for Dienogest-d8 are not widely published, the expected changes based on established principles and studies of other deuterated steroids can be inferred. acs.orgnih.govresearchgate.net For instance, the deuteration of specific methylene (B1212753) (CH₂) groups in the steroid backbone of Dienogest would lead to the appearance of characteristic C-D stretching bands in the aforementioned 2100-2300 cm⁻¹ region. nih.gov
Furthermore, bending vibrations (scissoring, wagging, twisting, and rocking) associated with C-H bonds also experience a frequency shift upon deuteration, although these are often more complex to analyze due to coupling with other vibrational modes. libretexts.org Nonetheless, a comparative analysis of the vibrational spectra of native Dienogest and Dienogest-d8 would reveal a pattern of disappearing C-H bands and emerging C-D bands, providing comprehensive evidence for the isotopic labeling.
Advanced techniques such as two-dimensional correlation spectroscopy (2D-COS) can further enhance the analysis by revealing correlations between different vibrational modes, which can be altered by isotopic substitution. mdpi.com Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information to IR spectroscopy, especially for the C-C backbone and C-D bonds. rsc.orgnih.gov The analysis of both IR and Raman spectra is therefore crucial for a thorough structural elucidation of Dienogest-d8. nih.govresearchgate.net
The following table summarizes the expected vibrational frequency ranges for C-H and C-D bonds, which are critical for the identification of deuterium in Dienogest-d8.
| Bond Type | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C-H | Stretching | 2800 - 3000 |
| C-D | Stretching | 2100 - 2300 |
| C-H | Bending | 1350 - 1480 |
| C-D | Bending | ~950 - 1100 |
Advanced Analytical Methodologies Employing Dienogest D8 As an Internal Standard
Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using mass spectrometry, an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. lgcstandards.comresearchgate.net An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process. lgcstandards.com Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose. researchgate.netacanthusresearch.com
SIL standards are compounds where one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comnih.gov This substitution results in a molecule with a higher mass, making it distinguishable from the unlabeled analyte by a mass spectrometer. lgcstandards.comacanthusresearch.com However, the chemical properties remain virtually identical, ensuring that the SIL IS and the analyte experience similar extraction efficiencies, chromatographic retention times, and ionization responses. lgcstandards.comresearchgate.net This co-elution and similar behavior effectively compensate for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample—which is a significant challenge in bioanalysis. researchgate.netacanthusresearch.com
The use of a SIL internal standard like Dienogest-d8, where eight hydrogen atoms are replaced by deuterium, provides a distinct mass shift, allowing for its separate detection from dienogest (B1670515) while ensuring it closely mimics dienogest's behavior during analysis. icr.ac.ukbmuv.deumweltbundesamt.de This approach significantly improves the accuracy and precision of quantification compared to using structurally similar compounds (analogs) as internal standards, which may exhibit different chromatographic and ionization characteristics. acanthusresearch.comnih.gov
Key considerations for an effective SIL internal standard include:
Isotopic Purity: The SIL standard should have a very low content of the unlabeled analyte to avoid interference. acanthusresearch.com
Stability of the Label: The isotopes should be placed in positions on the molecule where they are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com
Mass Difference: A sufficient mass difference (typically three or more mass units for small molecules) is needed to prevent spectral overlap between the analyte and the internal standard. acanthusresearch.com
Development and Validation of Chromatographic-Mass Spectrometric Assays for Dienogest and Metabolites
The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for quantifying low concentrations of dienogest and its metabolites in biological fluids. caymanchem.com Dienogest-d8 is specifically intended for use as an internal standard in these applications. caymanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of dienogest in biological matrices. researchgate.netnih.govresearchgate.net These methods offer high sensitivity and specificity, allowing for the detection of dienogest at low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) levels. nih.govresearchgate.netnih.gov
A typical LC-MS/MS method involves:
Chromatographic Separation: Reverse-phase chromatography is commonly used, with C8 or C18 columns separating dienogest from other endogenous and exogenous compounds. researchgate.netnih.gov Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous solution containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. nih.govepfl.ch
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently employed to generate protonated molecules of dienogest and its internal standard. nih.govresearchgate.net
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) of dienogest and Dienogest-d8 and then monitoring specific product ions generated by fragmentation. This highly selective process minimizes interferences. nih.govresearchgate.net For instance, the protonated precursor to product ion transition for dienogest has been reported as m/z 312.30 → 135.30. nih.gov
Several validated LC-MS/MS methods for dienogest have been published. One method demonstrated a linearity range of 1.003–200.896 ng/mL in human plasma, with a rapid analysis time of 3.0 minutes. nih.gov Another method for the simultaneous quantification of six progestins, including dienogest, had a quantification range of 5–100 ng/mL for dienogest. researchgate.netnih.gov A high-resolution LC-MS method has also been developed for the simultaneous analysis of 11 progestins, including dienogest, with a lower limit of quantitation ranging from 2.4 pg/ml to 78.1 pg/ml for the various compounds. nih.govepfl.ch
While LC-MS/MS is more common for compounds like dienogest, gas chromatography-mass spectrometry (GC-MS) remains a powerful technique for the analysis of volatile and semi-volatile compounds. europeanpharmaceuticalreview.comthermofisher.com For non-volatile compounds like steroids, derivatization is often required to increase their volatility and thermal stability for GC analysis. epfl.ch
GC-MS has been used for the analysis of other steroids and can be applied to dienogest. researchgate.netnews-medical.net The use of GC-MS can provide high chromatographic resolution and is a well-established technique in areas like forensic toxicology and anti-doping analysis. news-medical.net When coupled with a mass spectrometer, especially in selected ion monitoring (SIM) mode, GC-MS can achieve high sensitivity and selectivity. europeanpharmaceuticalreview.comthermofisher.com Dienogest-d8 is suitable as an internal standard for GC-MS analysis of dienogest, ensuring accurate quantification. caymanchem.com
The analysis of dienogest in biological matrices from preclinical models, such as rat or mouse plasma, requires efficient sample preparation to remove proteins and other interfering substances. epfl.chiosrjournals.org Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. iosrjournals.orgnih.gov The supernatant containing the analyte and internal standard is then analyzed.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent. nih.govresearchgate.net It can provide a cleaner extract than PPT. For dienogest, LLE has been performed using various solvent systems. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup. researchgate.netepfl.ch It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. Online SPE-LC-MS/MS methods have been developed for high-throughput analysis of progestins, including dienogest, in human plasma. researchgate.netnih.gov
In a study involving mouse plasma, a 96-well SPE plate was chosen for its high-throughput capabilities, even though LLE showed slightly better recovery. epfl.ch The small sample volumes often available in preclinical studies (e.g., <100 µl of plasma) necessitate sensitive analytical methods and efficient extraction protocols. epfl.ch
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Method Validation Parameters for Dienogest-d8 Assisted Quantification (e.g., Accuracy, Precision, Matrix Effects)
To ensure the reliability of a bioanalytical method using Dienogest-d8, it must be rigorously validated according to guidelines from regulatory agencies. iosrjournals.orgnih.gov Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). nih.govfrontiersin.org |
| Precision | The degree of agreement among individual measurements. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). | The CV should not exceed 15% (20% at the LLOQ). nih.govfrontiersin.org |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.0. |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks should be present at the retention time of the analyte and IS. nih.gov |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix. | The matrix factor should be consistent and close to 1. The use of a SIL IS like Dienogest-d8 is critical to compensate for this. researchgate.netnih.gov |
| Extraction Recovery | The efficiency of the extraction process. | It should be consistent and reproducible, though it doesn't need to be 100%. researchgate.net |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte should be stable under conditions such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. cbg-meb.nl |
For example, a validated LC-MS/MS method for dienogest reported intra- and inter-day precision with a CV of <3.97% and <6.10%, respectively, and accuracy within ±4.0% of the nominal values. nih.gov Another study on multiple progestins showed inter-assay reproducibility at quality control levels to be better than 10% RSD, with accuracy ranging from -3.7% to 11.3%. researchgate.net The total extraction efficiency in that study ranged from 92.5% to 106.4%. researchgate.net
Application of Dienogest-d8 in High-Throughput Quantitative Analysis
The need to analyze large numbers of samples in preclinical and clinical studies has driven the development of high-throughput analytical methods. nih.govepfl.ch Dienogest-d8 is essential for these applications to ensure data quality and reliability.
High-throughput analysis is often achieved by:
Automated Sample Preparation: Using 96-well plates for LLE or SPE allows for the simultaneous processing of many samples. epfl.ch
Rapid Chromatography: Ultra-high-performance liquid chromatography (UHPLC or UPLC) systems with shorter columns and smaller particle sizes can significantly reduce run times without sacrificing resolution. researchgate.net
Multiplexing: Modern mass spectrometers can analyze multiple compounds or samples in a shorter time frame. epfl.ch
For instance, an online SPE-LC-MS/MS method was developed for the simultaneous quantification of six progestins, demonstrating the feasibility of high-throughput analysis in a clinical setting. researchgate.netnih.gov A high-resolution LC-MS method capable of quantifying 11 progestins and 4 endogenous steroids in a single 12-minute run has also been developed, highlighting the capacity for comprehensive, high-throughput analysis with as little as 50 µl of plasma. nih.govepfl.ch The use of Dienogest-d8 in such methods is critical for correcting any variability introduced by the rapid and automated processes, thereby ensuring the accuracy of the quantitative results across large sample batches.
Strategies for Overcoming Ion Suppression and Enhancement Effects in Mass Spectrometry Using Dienogest-d8
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the accuracy and reliability of measurements can be significantly compromised by matrix effects, namely ion suppression and enhancement. These phenomena arise from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. To counteract these effects in the quantification of Dienogest, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Dienogest-d8, has emerged as a crucial strategy. This section delves into the advanced analytical methodologies that employ Dienogest-d8 to mitigate ion suppression and enhancement, ensuring robust and accurate analytical performance.
The fundamental principle behind using Dienogest-d8 as an internal standard lies in its near-identical physicochemical properties to the unlabeled Dienogest. Due to the substitution of eight hydrogen atoms with deuterium, Dienogest-d8 exhibits a higher molecular weight but maintains the same chromatographic retention time, extraction recovery, and ionization response as the native analyte. icr.ac.ukgeneesmiddeleninformatiebank.nl Consequently, both Dienogest and Dienogest-d8 are exposed to the same matrix interferences during sample processing and LC-MS analysis. fda.gov Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard to a similar extent. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively normalized, leading to accurate quantification. myadlm.org
The effectiveness of Dienogest-d8 in compensating for matrix effects is a cornerstone of the stable isotope dilution (SID) technique, which is considered the gold standard for quantitative analysis in mass spectrometry. icr.ac.uk Research has demonstrated the successful application of Dienogest-d8 in high-resolution liquid chromatography-mass spectrometry (LC-MS) methods for the simultaneous quantification of multiple synthetic progestins in human plasma. icr.ac.uk In such complex analyses, where the potential for matrix effects is high due to the presence of numerous compounds, Dienogest-d8 ensures the specificity and accuracy of Dienogest measurement. icr.ac.uk
The validation of bioanalytical methods employing Dienogest-d8 involves a rigorous assessment of matrix effects to confirm that the internal standard adequately compensates for any ion suppression or enhancement. According to regulatory guidelines, this evaluation typically includes determining the matrix factor (MF) from at least six different sources of the biological matrix. fda.govfda.govnih.gov The matrix factor is a quantitative measure of the matrix effect, calculated by comparing the peak response of the analyte in the presence of the matrix with its response in a neat solution. An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. nih.gov The internal standard-normalized MF is also calculated to demonstrate the effectiveness of Dienogest-d8 in correcting for these effects.
Detailed research findings from method validation studies, even when using a different deuterated internal standard for Dienogest, illustrate the typical performance expected when employing a SIL-IS like Dienogest-d8. These studies meticulously document parameters such as recovery, matrix effect, precision, and accuracy.
Research Findings on Method Performance
The following tables present representative data from a validated LC-MS/MS method for the determination of Dienogest in human plasma, showcasing the effectiveness of using a stable isotope-labeled internal standard. While a different deuterated standard was used in the cited study, the results are indicative of the performance achievable with Dienogest-d8. nih.gov
Table 1: Recovery of Dienogest and its Stable Isotope-Labeled Internal Standard (IS) from Human Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | % CV |
| Dienogest | 3.01 (LQC) | 85.3 | 3.1 |
| 75.2 (MQC) | 87.1 | 2.5 | |
| 150.5 (HQC) | 86.4 | 2.8 | |
| IS | 50.0 | 88.2 | 2.2 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation | |||
| Data adapted from a validation study of Dienogest with a suitable SIL-IS. nih.gov |
The data in Table 1 demonstrates that the extraction recovery for both Dienogest and its internal standard is consistent and reproducible across a range of concentrations.
Table 2: Matrix Effect Assessment for Dienogest in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | % CV |
| Dienogest | 3.01 (LQC) | 0.92 | 1.01 | 3.5 |
| 150.5 (HQC) | 0.90 | 0.99 | 2.9 | |
| LQC: Low Quality Control, HQC: High Quality Control, CV: Coefficient of Variation | ||||
| Data adapted from a validation study of Dienogest with a suitable SIL-IS. nih.gov |
Table 2 shows that while a slight ion suppression (Matrix Factor < 1.0) is observed for Dienogest, the IS-normalized matrix factor is very close to 1.0, with a low coefficient of variation. This indicates that Dienogest-d8 effectively tracks and compensates for the matrix-induced ion suppression.
Table 3: Intra-day and Inter-day Precision and Accuracy for Dienogest in Human Plasma
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % CV (Precision) | % Accuracy | |
| Intra-day | 1.00 (LLOQ) | 1.02 | 3.9 | 102.0 |
| 3.01 (LQC) | 3.05 | 2.8 | 101.3 | |
| 75.2 (MQC) | 74.8 | 1.9 | 99.5 | |
| 150.5 (HQC) | 151.2 | 1.5 | 100.5 | |
| Inter-day | 1.00 (LLOQ) | 1.03 | 6.1 | 103.0 |
| 3.01 (LQC) | 3.08 | 4.5 | 102.3 | |
| 75.2 (MQC) | 73.9 | 3.2 | 98.3 | |
| 150.5 (HQC) | 152.1 | 2.7 | 101.1 | |
| LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation | ||||
| Data adapted from a validation study of Dienogest with a suitable SIL-IS. nih.gov |
The precision and accuracy data presented in Table 3 further underscore the reliability of the method. The low percentage of coefficient of variation (% CV) and the accuracy values falling within the generally accepted range of ±15% (±20% for the LLOQ) confirm that the use of a stable isotope-labeled internal standard like Dienogest-d8 enables the development of a robust, precise, and accurate LC-MS/MS assay for the quantification of Dienogest in complex biological matrices. fda.govnih.gov
Mechanistic Investigations of Dienogest Biotransformation Using Dienogest D8 Tracers
Identification and Structural Characterization of Dienogest (B1670515) Metabolites in In Vitro Systems
The initial stages of metabolic investigation involve characterizing the breakdown products (metabolites) of a drug candidate in controlled laboratory settings. These in vitro systems simulate the metabolic environment of the liver, the primary site of drug metabolism.
Metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by liver enzymes. nih.gov These studies typically utilize human liver microsomes (HLM), which are subcellular fractions rich in Phase I enzymes like cytochrome P450s, and cryopreserved human hepatocytes, which contain the full complement of both Phase I and Phase II metabolic enzymes. nih.govdls.comevotec.com
In vitro studies have shown that Dienogest is poorly metabolized when incubated with liver microsomes or hepatocytes from humans, rats, dogs, and monkeys over short time frames. fda.gov Metabolites were only detected after extended incubation periods, suggesting a relatively stable nature in these isolated systems. fda.gov Despite this apparent in vitro stability, Dienogest is extensively metabolized in vivo, with less than 3% of the parent drug excreted unchanged in the urine of rats and dogs. fda.govnih.gov This highlights that while the intrinsic clearance may appear low in simplified models, the complete biological system facilitates comprehensive biotransformation. nih.gov The metabolites produced are generally pharmacologically inactive and are cleared from the plasma rapidly. drugbank.comgeneesmiddeleninformatiebank.nl
| In Vitro System | Key Findings | References |
| Human Liver Microsomes (HLM) | Poor metabolism observed in short-term incubations. Metabolite profile similar to that in mouse microsomes. | fda.gov |
| Human Hepatocytes | Poor metabolism observed in short-term incubations. Metabolite profile similar to that in monkey hepatocytes. | fda.gov |
| Rat/Dog/Monkey Microsomes & Hepatocytes | Dienogest was poorly metabolized in vitro across all species tested. | fda.gov |
In vivo studies in animal models are essential for identifying the full spectrum of metabolites. Following administration of radiolabeled Dienogest to animals like rabbits and rats, metabolites are isolated from urine and bile for structural analysis. nih.govnih.gov
Studies in female rabbits revealed extensive biotransformation of Dienogest into a complex pattern of metabolites. nih.govnih.gov The primary metabolic reactions identified include hydroxylation at various positions, reduction of the 3-oxo group, and hydrogenation. nih.gov A major metabolite identified in rabbit bile was the tetrahydro metabolite, 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol, indicating that hydrogenation is a significant pathway in this species. nih.gov In rats, an aromatic metabolite was identified, which was not found in monkeys or humans. hres.ca In human urine, the major metabolites were identified as M1, conjugated Dienogest, and the minor metabolite M3 (11β-OH-dienogest). fda.gov The major human metabolites were also observed in preclinical species, supporting their use in safety assessments. fda.gov
| Metabolite / Modification | Description | Species Detected | References |
| Hydroxylated Metabolites | Addition of hydroxyl (-OH) groups. Key sites include 6β and 11β. 6β-OH-Dienogest was a major metabolite. | Human, Rat, Rabbit | fda.govnih.govtga.gov.au |
| 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol | A tetrahydro metabolite resulting from hydrogenation. | Rabbit | nih.gov |
| Dihydro-Dienogest | Reduction of the 3-oxo group to a 3-OH group. | Rabbit | nih.gov |
| Aromatic Metabolite | Aromatization of ring A of the steroid structure. | Rat (only) | hres.canih.gov |
| Conjugated Metabolites | Phase II metabolites, primarily glucuronide and sulfate (B86663) conjugates. | Human, Rabbit | wikipedia.org |
Metabolic Stability Studies in Hepatic Microsomes and Hepatocytes
Elucidation of Cytochrome P450 Enzyme Isoforms Involved in Dienogest Metabolism
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.
Reaction phenotyping is an in vitro method used to identify the specific enzyme isoforms responsible for a drug's metabolism. bioivt.combienta.netnih.gov This is typically done by incubating the drug with a panel of individual, recombinantly expressed human CYP enzymes. nih.govevotec.com
For Dienogest, these studies have unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme involved in its Phase I metabolism. drugbank.comgeneesmiddeleninformatiebank.nlgenome.jphpra.ie The hydroxylation of Dienogest is catalyzed almost exclusively by CYP3A4. hres.cawikipedia.org Incubations with other major CYP isozymes, including CYP1A1/2, CYP2A6, CYP2B6, CYP2D6, and CYP2E1, did not result in significant metabolism of Dienogest. fda.govwuxiapptec.com
| CYP Isoform | Role in Dienogest Metabolism | References |
| CYP3A4 | Major contributing enzyme. Responsible for hydroxylation and overall Phase I metabolic clearance. | fda.govdrugbank.comgeneesmiddeleninformatiebank.nlhres.catga.gov.auwikipedia.org |
| CYP1A1/2 | No significant role observed. | fda.gov |
| CYP2A6 | No significant role observed. | fda.gov |
| CYP2B6 | No significant role observed. | fda.gov |
| CYP2D6 | No significant role observed. | fda.gov |
| CYP2E1 | No significant role observed. | fda.gov |
Since Dienogest is a substrate of CYP3A4, its metabolism can be significantly affected by other drugs that induce or inhibit this enzyme. bsvgroup.comsahpra.org.zakentpharma.co.ukhres.ca Enzyme inducers increase the rate of metabolism, potentially reducing the drug's efficacy, while inhibitors decrease metabolism, which can lead to increased exposure and potential side effects. sahpra.org.zakentpharma.co.uk
Studies have shown that co-administration of Dienogest with strong CYP3A4 inducers, such as rifampicin (B610482), can decrease its steady-state concentrations by as much as 83%. geneesmiddeleninformatiebank.nlhpra.iekentpharma.co.uk Conversely, strong CYP3A4 inhibitors like ketoconazole (B1673606) can increase the exposure to Dienogest by nearly three-fold. geneesmiddeleninformatiebank.nlsahpra.org.za Based on in vitro inhibition studies, a clinically relevant interaction where Dienogest inhibits the CYP450-mediated metabolism of other medications is considered unlikely. geneesmiddeleninformatiebank.nlbsvgroup.comkentpharma.co.ukhres.casahpra.org.za
| Interaction Type | Examples | Effect on Dienogest Plasma Concentration | References |
| CYP3A4 Induction | Rifampicin, Carbamazepine, Phenytoin, St. John's wort | Decrease | geneesmiddeleninformatiebank.nlwikipedia.orgbsvgroup.comhres.ca |
| CYP3A4 Inhibition | Ketoconazole, Erythromycin (B1671065), Itraconazole, Grapefruit juice | Increase | wikipedia.orgsahpra.org.zahres.casahpra.org.za |
Reaction Phenotyping Studies with Recombinant Enzymes
Role of Non-CYP Enzymes in Dienogest Biotransformation Pathways
While CYP3A4 is the primary driver of Phase I metabolism, Dienogest is completely metabolized through the known pathways of steroid metabolism, which also include non-CYP enzyme-mediated reactions. hpra.ie These are mainly Phase II conjugation reactions that render the metabolites more water-soluble for excretion.
The main non-CYP pathways for Dienogest are glucuronidation and sulfation. wikipedia.org After hydroxylation by CYP3A4, the resulting metabolites are conjugated with glucuronic acid or sulfate groups. wikipedia.org The formation of Dienogest β-D-glucuronide is a significant step in its elimination. Furthermore, studies in rabbits have identified hydrogenation as another important biotransformation reaction, which is not mediated by CYP enzymes. nih.gov This reaction leads to the formation of tetrahydro metabolites. nih.gov These varied pathways ensure that Dienogest and its metabolites are efficiently cleared from the body, with the majority of a dose being eliminated within the first 24 hours, primarily via urine.
Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov For dienogest, after undergoing initial Phase I transformations primarily mediated by Cytochrome P450 3A4 (CYP3A4), the resulting metabolites are substrates for extensive Phase II conjugation reactions. drugbank.com The principal Phase II pathways for dienogest are glucuronidation and sulfation. nih.gov
The rapid excretion of dienogest metabolites, with a significant portion eliminated within the first 24 hours, underscores the efficiency of these Phase II conjugation systems. drugbank.comtga.gov.au
Table 1: Key Phase II Conjugation Pathways for Dienogest
| Pathway | Enzyme Family | Conjugating Moiety | Resulting Metabolite Example | Significance |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid | Dienogest β-D-glucuronide | A predominant pathway for detoxification and excretion. |
| Sulfation | Sulfotransferases (SULTs) nih.govaor.ca | Sulfate | Dihydrodienogest-3-sulfate nih.gov | Contributes to increasing water solubility for elimination. nih.govnih.gov |
Reductase and Other Biotransformation Enzymes
The biotransformation of dienogest is complex, involving several enzymes beyond the primary Phase I and Phase II pathways. geneesmiddeleninformatiebank.nl Dienogest-d8 tracers are instrumental in elucidating the products of these enzymatic reactions.
Cytochrome P450 (CYP) Enzymes: CYP3A4 is the main enzyme responsible for the initial oxidative metabolism (Phase I) of dienogest, primarily through hydroxylation. tga.gov.augeneesmiddeleninformatiebank.nlgenome.jp This step is crucial as it introduces the functional groups necessary for the subsequent Phase II conjugation reactions. The lack of an ethinyl group at the C-17 position of dienogest means it does not cause irreversible inhibition of CYP enzymes, a characteristic seen with some other synthetic progestins. oncotarget.com
Reductase Enzymes: The metabolic stability of dienogest is partly attributed to its unique C9-C10 double bond, which hinders reduction reactions typically catalyzed by 5-alpha-reductase and 5-beta-reductase. However, studies in certain preclinical species have revealed the activity of other reductase enzymes. In vivo investigations in female rabbits identified a major tetrahydro metabolite (17α-cyanomethyl-5α-estr-9-en-3β,17β-diol), indicating that hydrogenation of the A-ring can occur. nih.gov This suggests that despite the general resistance to reductase enzymes, specific conditions or species-specific enzymes can facilitate this biotransformation. Interestingly, this hydrogenation was found to be inhibited in in-vitro experiments using liver homogenates from both rabbits and rats, highlighting the differences between in vivo and in vitro systems. nih.gov
Other Biotransformation Pathways: In addition to hydroxylation and conjugation, the metabolism of dienogest can involve the elimination of the C17α cyanomethyl group. oncotarget.com Furthermore, studies using microorganisms like Rhodococcus erythropolis have demonstrated the potential for A-ring aromatization, leading to estradiol (B170435) derivatives, though this is a slow process. semanticscholar.org
Table 2: Enzymes Involved in Dienogest Biotransformation
| Enzyme/Enzyme Family | Metabolic Phase | Primary Action | Key Finding |
|---|---|---|---|
| CYP3A4 | Phase I | Hydroxylation wikipedia.org | The predominant enzyme in the oxidative metabolism of dienogest. tga.gov.augeneesmiddeleninformatiebank.nlgenome.jp |
| Reductases | Phase I | Hydrogenation of the A-ring nih.gov | Generally inhibited due to the C9-C10 double bond, but observed in vivo in rabbits. nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronide conjugation | Catalyzes a major elimination pathway for dienogest metabolites. |
| Sulfotransferases (SULTs) | Phase II | Sulfate conjugation nih.gov | An additional pathway for forming water-soluble, excretable metabolites. nih.gov |
Assessment of Kinetic Isotope Effects in Dienogest Metabolic Pathways
The use of deuterated tracers like Dienogest-d8 allows for the investigation of the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond, such as CYP450-mediated oxidation, can be slowed down. nih.gov
By using Dienogest-d8 as a tracer, researchers can directly assess the KIE in dienogest's metabolic pathways. This is typically achieved through in vitro assays using liver microsomes from humans or preclinical species. In such an experiment, both unlabeled dienogest and Dienogest-d8 would be incubated with the microsomes, and their respective rates of metabolism would be compared by monitoring their half-lives and the formation of metabolites using LC-MS/MS.
A significant difference in the metabolic rate between Dienogest and Dienogest-d8 would indicate a KIE. This would suggest that the cleavage of a C-H bond at a deuterated position is a rate-determining step in that specific metabolic pathway. nih.gov Such studies provide deep mechanistic insights into the biotransformation process and can help identify sites on the molecule that are most vulnerable to metabolism.
Comparative Metabolism Studies of Dienogest Across Diverse Preclinical Species
Understanding the metabolic differences and similarities between preclinical species and humans is fundamental in drug development. nih.gov Studies have shown that while the metabolites of dienogest found in humans are also generally observed in test animals, there can be significant quantitative and qualitative differences. geneesmiddeleninformatiebank.nl
In vivo studies in the female rabbit revealed an extensive biotransformation of dienogest, with the principal metabolite identified as a hydrogenated tetrahydro form, a product of reductase activity. nih.gov This is in contrast to what is typically considered the main pathway in humans, which is hydroxylation followed by glucuronidation.
In vitro experiments using liver homogenates from rabbits and rats showed that dienogest was only poorly metabolized. nih.gov This was notably different from other progestins like levonorgestrel, which were readily converted in the same systems. nih.gov This suggests that the enzymatic machinery for dienogest metabolism may differ significantly across species and that in vitro models may not always perfectly replicate in vivo conditions. nih.gov
To bridge the gap between preclinical animal data and human outcomes, advanced models such as chimeric mice with humanized livers (PXB-mice) are becoming valuable tools. nih.gov These models, which have livers primarily composed of human hepatocytes, can provide more accurate predictions of human-specific metabolic pathways, especially for drugs like dienogest where interspecies differences are noted. nih.gov
Table 3: Comparative Metabolism of Dienogest in Different Species
| Species | Key Metabolic Pathway(s) | Major Metabolite(s) Identified | Notes |
|---|---|---|---|
| Human | Hydroxylation (CYP3A4), Glucuronidation geneesmiddeleninformatiebank.nl | Hydroxylated metabolites and their glucuronide conjugates. | Metabolites are rapidly excreted, mainly via urine. drugbank.comtga.gov.au |
| Rabbit (in vivo) | Hydrogenation (Reduction) nih.gov | Tetrahydro dienogest (17α-cyanomethyl-5α-estr-9-en-3β,17β-diol). nih.gov | Shows a significant reductase pathway not as prominent in humans. nih.gov |
| Rabbit (in vitro) | Poor metabolism nih.gov | Minor amounts of a dihydro metabolite. nih.gov | In vitro results differ significantly from in vivo findings. nih.gov |
| Rat (in vitro) | Poor metabolism nih.gov | - | Indicates potential for significant interspecies differences in metabolic capacity. nih.gov |
Pharmacokinetic Research Applications of Dienogest D8 in Preclinical Models
Absorption, Distribution, and Excretion (ADE) Studies Utilizing Dienogest-d8 Tracers
Absorption, Distribution, and Excretion (ADE) studies are fundamental to drug development, providing critical information on a compound's fate within an organism. altex.orgresearchgate.net The use of a stable isotope tracer like Dienogest-d8 allows for highly specific and sensitive analysis in these preclinical evaluations.
Understanding a drug's ability to cross biological membranes is crucial for predicting its absorption. nih.gov In vitro models, such as Caco-2 cell monolayers, are commonly used to assess intestinal permeability. In such an assay, Dienogest-d8 could be applied to the apical side of the cell layer, and its appearance on the basolateral side would be monitored over time using LC-MS/MS. This allows for the calculation of an apparent permeability coefficient (Papp), a key indicator of oral absorption potential.
These studies can also elucidate the mechanisms of transport. By including inhibitors of specific membrane transporters (e.g., P-glycoprotein), researchers could determine if Dienogest (B1670515) is a substrate for efflux or uptake transporters. The high sensitivity of detection for Dienogest-d8 would enable precise quantification even at low transport rates. While specific data for Dienogest-d8 is not prevalent, the principles of such assays are well-established for assessing drug transport. nih.govresearchgate.net
| Condition | Direction of Transport | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
|---|---|---|---|
| Control | Apical to Basolateral (A-B) | 15.2 | 1.8 |
| Control | Basolateral to Apical (B-A) | 27.4 | |
| + Transporter Inhibitor | Apical to Basolateral (A-B) | 18.5 | 1.1 |
| + Transporter Inhibitor | Basolateral to Apical (B-A) | 20.3 |
Following absorption, a drug distributes into various tissues. Preclinical animal models, such as rats or mice, are essential for understanding this distribution. nih.gov In a typical study, a dose of Dienogest-d8 would be administered to the animals. At various time points, tissues of interest (e.g., liver, kidney, uterus, brain) would be harvested, and the concentration of Dienogest-d8 would be quantified.
This data reveals the extent to which the drug penetrates different organs, which is vital for assessing potential sites of action and toxicity. For Dienogest, a synthetic progestin, distribution to reproductive tissues and the liver would be of particular interest. caymanchem.com The use of a deuterated tracer allows for the differentiation of the administered drug from any potential endogenous compounds with similar structures. While specific studies on Dienogest-d8 biodistribution are limited, the methodology using labeled compounds is a standard practice in pharmacology. nih.govnih.gov
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 45.5 ng/mL | N/A |
| Liver | 210.8 | 4.63 |
| Kidney | 135.2 | 2.97 |
| Uterus | 98.6 | 2.17 |
| Brain | 8.1 | 0.18 |
| Adipose | 155.4 | 3.41 |
The body eliminates drugs and their metabolites through various routes, primarily urine and feces. drugbank.com Characterizing these excretion pathways is a critical component of pharmacokinetic analysis. In a preclinical model, after administration of Dienogest-d8, urine and feces would be collected over a set period (e.g., 72 hours).
Tissue Distribution and Biodistribution in Preclinical Animal Models
Quantitative Pharmacokinetic Modeling and Simulation with Deuterated Data
Data generated from studies using Dienogest-d8 are invaluable for constructing and validating pharmacokinetic models. These models are mathematical representations that simulate the drug's behavior in the body, aiding in understanding its disposition and predicting its effects. nih.govesmed.org
Non-compartmental analysis (NCA) is a straightforward method used to determine key pharmacokinetic parameters from concentration-time data without making assumptions about the underlying physiological compartments. nih.govallucent.com Following administration of Dienogest-d8 to preclinical models and subsequent measurement of plasma concentrations over time, NCA would be used to calculate essential parameters. clinicaltrials.gov
These parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), which represents total drug exposure, the elimination half-life (t½), and clearance (CL). allucent.com This analysis provides a direct assessment of the drug's systemic exposure and persistence in the body.
| Parameter | Definition | Value |
|---|---|---|
| Cmax | Maximum Observed Plasma Concentration | 52.5 ng/mL |
| Tmax | Time of Maximum Concentration | 1.5 hours |
| AUC(0-t) | Area Under the Curve to Last Measurable Point | 510 ng·h/mL |
| t½ | Elimination Half-life | 9.5 hours |
| CL/F | Apparent Total Clearance | 62 mL/min |
Physiologically-based pharmacokinetic (PBPK) models are sophisticated mechanistic models that integrate physiological, biochemical, and drug-specific information to predict drug disposition in various organs and tissues. nih.govwiley.com Data from Dienogest-d8 studies are highly valuable for developing and verifying PBPK models.
For instance, the in vitro permeability data (Section 5.1.1) would inform the absorption model component. The tissue concentration data (Section 5.1.2) would be used to calculate tissue-to-plasma partition coefficients, which govern the extent of drug distribution into different physiological compartments of the PBPK model (e.g., liver, kidney, fat, muscle). nih.gov The excretion data (Section 5.1.3) helps in parameterizing the elimination pathways, such as renal and hepatic clearance. By using a stable isotope-labeled tracer like Dienogest-d8, a clean and precise dataset can be generated, leading to a more robust and predictive PBPK model that can be used to simulate pharmacokinetics across different species or in specific patient populations. nih.gov
Non-Compartmental Analysis of Dienogest-d8 Data
Investigation of Drug-Drug Interactions (DDI) at the Preclinical Pharmacokinetic Level
The investigation of potential drug-drug interactions (DDIs) is a critical component of preclinical research, providing essential insights into a drug's safety and efficacy profile when co-administered with other therapeutic agents. For Dienogest, a synthetic progestin, understanding its metabolic pathways is key to predicting and evaluating these interactions. While direct preclinical DDI studies focusing specifically on Dienogest-d8 as the primary investigational compound are not extensively detailed in publicly available literature, its use as a stable isotope-labeled internal standard is crucial for the accurate quantification of dienogest in pharmacokinetic studies. The following sections detail the mechanistic understanding and impact of DDIs on dienogest's pharmacokinetics in preclinical models, extrapolated from studies on dienogest.
Mechanistic Insights into DDI Through Dienogest-d8 Co-Administration Studies
Preclinical research, primarily through in vitro studies using liver microsomes from various species including rats, dogs, monkeys, and humans, has established that Dienogest is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. cbg-meb.nlgeneesmiddeleninformatiebank.nlhres.cahres.cageneesmiddeleninformatiebank.nl This provides the fundamental mechanistic basis for predicting a significant portion of its pharmacokinetic drug-drug interactions. Co-administration studies in preclinical models are designed to investigate how inducing or inhibiting this enzyme affects the metabolism of dienogest.
The co-administration of a potent CYP3A4 inducer is expected to accelerate the metabolism of dienogest. This increased metabolic rate would lead to a more rapid conversion of dienogest into its largely inactive metabolites. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Consequently, the systemic exposure to the active dienogest molecule would be reduced.
Conversely, when dienogest is co-administered with a CYP3A4 inhibitor, its metabolism is slowed. This inhibition leads to a decrease in the rate of metabolic clearance, resulting in higher and more sustained plasma concentrations of dienogest. hres.cahres.ca In vitro inhibition studies have indicated that dienogest itself is unlikely to cause clinically significant inhibition of major cytochrome P450 enzymes, suggesting a low potential for dienogest to act as a perpetrator of metabolic DDIs. cbg-meb.nlhres.cageneesmiddeleninformatiebank.nl
Impact on Dienogest Clearance and Exposure in Preclinical Models
The impact of drug-drug interactions on the clearance and exposure of dienogest in preclinical models is a direct consequence of the modulation of CYP3A4 activity.
Effect of CYP3A4 Inducers: In preclinical settings, the administration of a CYP3A4 inducer alongside dienogest would be expected to increase the metabolic clearance (Cl/F) of dienogest. hres.cahres.ca This increased clearance would, in turn, lead to a significant reduction in key pharmacokinetic exposure parameters, namely the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax). While specific quantitative data from preclinical animal models with potent inducers like rifampicin (B610482) are not detailed in the available literature, human studies have demonstrated a substantial decrease in dienogest exposure. For instance, co-administration of rifampicin led to an 83% decrease in the steady-state AUC of dienogest. geneesmiddeleninformatiebank.nlbayer.com It is reasonable to infer a similar directional effect in preclinical species where CYP3A4 is the primary metabolic pathway.
Effect of CYP3A4 Inhibitors: Co-administration of CYP3A4 inhibitors in preclinical models would have the opposite effect. By inhibiting the primary metabolic enzyme, the clearance of dienogest would be reduced, leading to an increase in its systemic exposure (AUC) and peak concentrations (Cmax). hres.cahres.ca Human studies with strong CYP3A4 inhibitors like ketoconazole (B1673606) have shown a significant increase in dienogest exposure, with the AUC increasing by as much as 186% (a 2.9-fold increase). geneesmiddeleninformatiebank.nlbayer.com.au A moderate inhibitor like erythromycin (B1671065) also increased the AUC of dienogest by 62% (a 1.6-fold increase). hres.cageneesmiddeleninformatiebank.nl These clinical findings are predicated on the metabolic pathways identified in preclinical assessments.
The table below summarizes the expected effects on the pharmacokinetic parameters of dienogest when co-administered with CYP3A4 modulators in preclinical models, based on established metabolic pathways.
Table 1: Expected Impact of CYP3A4 Modulators on Dienogest Pharmacokinetics in Preclinical Models
| Interacting Agent Class | Effect on CYP3A4 | Expected Impact on Dienogest Clearance (Cl/F) | Expected Impact on Dienogest Exposure (AUC, Cmax) |
| Inducers (e.g., Rifampicin) | Induction | Increase | Decrease |
| Inhibitors (e.g., Ketoconazole) | Inhibition | Decrease | Increase |
It is important to note that while the qualitative effects are well-understood from in vitro and clinical data, detailed quantitative data from in vivo preclinical DDI studies specifically investigating Dienogest or Dienogest-d8 are not widely published. Such studies are crucial for building a comprehensive understanding and for the successful translation of preclinical findings to the clinical setting. nih.govnih.govresearchgate.net
In Vitro and Ex Vivo Research Applications of Dienogest D8
Molecular Interaction and Receptor Binding Studies
Dienogest-d8 is instrumental in characterizing the binding profile of dienogest (B1670515) to various steroid hormone receptors. These studies are fundamental to elucidating its mechanism of action and its selectivity.
Progesterone (B1679170) Receptor Binding Affinity and Selectivity
In vitro studies have consistently shown that dienogest exhibits a moderate binding affinity for the progesterone receptor (PR). oup.comnih.gov In human uterine tissue, its affinity is approximately 10% of that of progesterone. oup.comwikipedia.org Despite this comparatively lower affinity, dienogest demonstrates a potent progestogenic effect in vivo. wikipedia.orghres.ca Transactivation assays reveal that dienogest is a selective progesterone receptor agonist, with EC50 values in the range of 3.4 to 10.5 nM. researchgate.netnih.govcaymanchem.com This selective agonism at the PR is a key feature of its pharmacological profile. researchgate.netnih.gov Interestingly, while metabolites of dienogest show less affinity for the PR compared to the parent compound, dienogest itself is not considered a prodrug. oup.comwikipedia.org
Androgen Receptor Interaction and Modulatory Effects
Dienogest exhibits a low binding affinity for the androgen receptor (AR). oup.com However, it possesses antiandrogenic activity. drugbank.com In transactivation assays, dienogest acts as an antagonist to the androgen receptor, with EC50 values between 420.6 and 775.0 nM. researchgate.netnih.govcaymanchem.com This antiandrogenic effect is a notable characteristic, distinguishing it from other 19-nortestosterone derivatives, many of which have androgenic properties. tandfonline.comnih.gov The antiandrogenic activity of dienogest is approximately one-third of that of cyproterone (B1669671) acetate (B1210297). tandfonline.com
Other Steroid Hormone Receptor Profiling (e.g., Glucocorticoid, Mineralocorticoid, Estrogen Receptors)
Dienogest demonstrates a high degree of selectivity, with negligible binding affinity for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptors (ERα and ERβ). oup.comnih.govnih.govcaymanchem.comnih.gov In vitro studies confirm that it has no significant glucocorticoid or mineralocorticoid activity. nih.govhres.ca Furthermore, it does not bind to sex hormone-binding globulin (SHBG). nih.govwikipedia.orgcaymanchem.com This high selectivity for the progesterone receptor contributes to its favorable profile, minimizing side effects associated with off-target receptor interactions. wikipedia.org
Interactive Table: Receptor Binding Profile of Dienogest
| Receptor | Binding Affinity/Activity | EC50/IC50 Values | Reference |
| Progesterone Receptor (PR) | Agonist, ~10% of progesterone's affinity | EC50: 3.4-10.5 nM | oup.comwikipedia.orgresearchgate.netnih.govcaymanchem.com |
| Androgen Receptor (AR) | Antagonist, low affinity | EC50: 420.6-775.0 nM | oup.comresearchgate.netnih.govcaymanchem.comtandfonline.com |
| Glucocorticoid Receptor (GR) | Negligible | EC50: >3,000 nM | oup.comnih.govnih.govcaymanchem.com |
| Mineralocorticoid Receptor (MR) | Negligible | EC50: >3,000 nM | nih.govnih.govcaymanchem.com |
| Estrogen Receptor α (ERα) | Negligible | EC50: >3,000 nM | nih.govcaymanchem.com |
| Estrogen Receptor β (ERβ) | Negligible | EC50: >3,000 nM | nih.govcaymanchem.com |
| Sex Hormone-Binding Globulin (SHBG) | No significant binding | IC50: 900-950 nM | nih.govwikipedia.orgcaymanchem.com |
Cellular Uptake and Efflux Mechanisms in Cell Lines
The use of Dienogest-d8 in in vitro studies extends to investigating how the compound enters and exits cells, which is crucial for understanding its local concentration and effects within target tissues.
Intracellular Accumulation and Subcellular Distribution Studies
In vitro studies using cell lines, such as human endometrial stromal cells (ESCs) and Ishikawa cells, have been pivotal in understanding the effects of dienogest at a cellular level. oup.comcaldic.comresearchgate.net Dienogest has been shown to directly act on endometrial cells, inducing differentiation and inhibiting proliferation. oup.com Studies have demonstrated that dienogest can suppress the proliferation of endometrial cancer-derived cell lines. tandfonline.com Furthermore, research indicates that dienogest can induce endoplasmic reticulum (ER) stress in endometriotic stromal cells, which in turn affects apoptosis, proliferation, and invasiveness. frontiersin.orgresearchgate.netnih.gov It has also been found to enhance autophagy in these cells by impairing the activation of AKT, ERK1/2, and mTOR pathways. mdpi.comnih.gov These studies highlight the complex intracellular mechanisms modulated by dienogest, leading to its therapeutic effects. While these studies focus on the effects of dienogest, the use of its deuterated form would be invaluable for precisely quantifying its intracellular accumulation and subcellular distribution through techniques like mass spectrometry imaging.
Interactive Table: In Vitro Cellular Effects of Dienogest
| Cell Line/Model | Observed Effect | Potential Mechanism | Reference |
| Human Endometrial Stromal Cells (ESCs) | Inhibition of proliferation, induction of differentiation | Progestogenic response, inhibition of protein kinase C activity | oup.comscispace.com |
| Ishikawa Cells (Endometrial Adenocarcinoma) | Reduction in cell proliferation | - | caldic.comresearchgate.net |
| Endometrial Cancer Cell Lines | Suppression of proliferation | - | tandfonline.com |
| Endometriotic Cyst Stromal Cells (ECSCs) | Induction of ER stress, increased apoptosis, decreased proliferation and invasiveness | Upregulation of CHOP via PERK/eIF2α/ATF4 and IRE1/TRAF2/ASK1/JNK signaling | researchgate.netnih.gov |
| Endometriotic Cells | Enhanced autophagy, promotion of apoptosis | Impaired activation of AKT, ERK1/2, and mTOR | mdpi.comnih.gov |
Mechanistic Studies in Specific Cell Lines and Primary Cell Cultures (non-human origin)
The understanding of Dienogest's biological effects at the cellular and tissue level has been significantly advanced through research utilizing non-human cell lines and primary cell cultures. In these in vitro and ex vivo settings, the deuterated isotopologue, Dienogest-d8, serves as a critical analytical tool. While Dienogest is the pharmacologically active agent studied, Dienogest-d8 is employed as an internal standard for precise and accurate quantification of Dienogest concentrations in experimental samples using techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.comscispace.com This ensures that the observed biological effects are correctly correlated with the concentration of the compound.
Research in non-human models has provided foundational insights into the mechanisms of Dienogest, particularly concerning its effects on endometrial tissue, which are relevant to conditions like endometriosis.
Detailed Research Findings in Non-Human Models:
Rat Endometrial Cells: In vitro studies using rat endometrial cells have demonstrated that Dienogest possesses an antiproliferative effect. This action is linked to the inhibition of protein kinase C activity, alongside a partial progestational effect. Further investigations in rat models of surgically induced endometriosis showed that oral administration of Dienogest effectively reduces the volume of endometrial lesions. These findings suggest a direct impact on the cellular proliferation within the ectopic endometrial tissue. In some rat studies, however, a narrow effective dose range was observed, with higher doses potentially leading to larger endometrial implants, possibly due to estrogenic effects of Dienogest metabolites. tga.gov.au
Mouse Models: In ovariectomized mouse xenograft models using the human MCF-7 breast cancer cell line, Dienogest demonstrated an ability to reduce 17β-estradiol benzoate-dependent tumor growth. caymanchem.com Additionally, in a mouse model of endometriosis using C57BL/6 mice, treatment with Dienogest resulted in a significant decrease in the size of implanted endometrial tissue. mdpi.com Immunohistochemical analysis revealed that this size reduction was accompanied by decreased expression of the proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. mdpi.com These studies highlight Dienogest's anti-proliferative and anti-angiogenic properties in a living organism. mdpi.comdovepress.com
The table below summarizes key findings from mechanistic studies in non-human cell cultures and animal models where Dienogest was the therapeutic agent investigated. The use of Dienogest-d8 as an internal standard is implicit in the analytical methodologies required for such studies to ensure accurate quantification. caymanchem.comepfl.ch
Interactive Table: Summary of Dienogest's Mechanistic Effects in Non-Human Models
| Model System | Key Findings | Implied Role of Dienogest-d8 | Reference |
| Rat Endometrial Cells (in vitro) | Exhibited antiproliferative effects; inhibited protein kinase C activity. | Quantification of Dienogest in cell culture media and lysates. | |
| Rat Model of Endometriosis (in vivo) | Reduced the volume of endometrial implants; inconsistent dose-response effects noted. | Measurement of Dienogest and its metabolites in plasma and tissues. | tga.gov.au |
| Mouse Xenograft Model (MCF-7 cells) | Reduced growth of estrogen-dependent tumors. | Quantification of Dienogest levels in plasma and tumor tissue to establish pharmacokinetic/pharmacodynamic relationships. | caymanchem.com |
| C57BL/6 Mouse Model of Endometriosis (in vivo) | Decreased the size of endometrial implants; reduced expression of proliferating cell nuclear antigen (PCNA). | Analysis of Dienogest concentration in tissues to correlate with biological effects. | mdpi.com |
Applications in Omics Research (e.g., Metabolomics, Lipidomics) with Deuterated Standards
In the fields of metabolomics and lipidomics, the pursuit of comprehensive and quantitative analysis of small molecules in biological systems is paramount. nih.govnih.gov Stable isotope-labeled compounds, particularly deuterated standards, are indispensable tools for achieving accuracy and precision in these analyses, primarily when using mass spectrometry (MS)-based platforms. scispace.comacs.org Dienogest-d8 is an exemplary deuterated standard, intended for use as an internal standard for the quantification of its non-labeled counterpart, Dienogest, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
The fundamental principle behind using a deuterated internal standard is based on isotopic dilution. Dienogest-d8 is chemically identical to Dienogest, exhibiting the same retention time in chromatography and similar ionization efficiency in the mass spectrometer. scispace.com However, it is distinguished by its higher mass due to the replacement of eight hydrogen atoms with deuterium (B1214612). caymanchem.com By adding a known amount of Dienogest-d8 to a sample, any variability during sample preparation, extraction, and analysis that affects the analyte (Dienogest) will also affect the internal standard in the same manner. scispace.comresearchgate.net The ratio of the MS signal of the analyte to the signal of the internal standard is then used for quantification, which corrects for sample loss and matrix effects, leading to highly reliable data. nih.gov
Role in Metabolomics and Lipidomics:
While Dienogest itself is a pharmaceutical compound, the analytical principles demonstrated by the use of Dienogest-d8 are central to metabolomics and lipidomics. These fields analyze hundreds to thousands of endogenous metabolites and lipids. acs.orgmetabolomicscentre.ca The use of a panel of deuterated internal standards, each specific to a class of lipids or metabolites, allows for accurate relative quantification across large sample cohorts. metabolomicscentre.caprotocols.io For example, commercial lipidomics platforms incorporate deuterated standards for major lipid classes to normalize the data and ensure comparability between samples. acs.orgmetabolomicscentre.ca
The application of Dienogest-d8 is primarily in targeted quantitative bioanalysis, such as pharmacokinetic studies, which can be considered a specialized form of metabolomics focusing on xenobiotics. scispace.comepfl.ch The robust and validated methods developed for quantifying drugs like Dienogest using their deuterated standards provide a framework that can be extended to broader omics studies. researchgate.net
Interactive Table: Technical Data for Dienogest-d8 as a Research Standard
| Parameter | Value/Description | Significance in Omics Research | Reference |
| Formal Name | 17α-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 | Provides the exact chemical structure and location of deuterium labels. | caymanchem.com |
| Molecular Formula | C₂₀H₁₇D₈NO₂ | Differentiates it from the unlabeled Dienogest (C₂₀H₂₅NO₂). | caymanchem.com |
| Formula Weight | 319.5 | The mass difference from Dienogest (311.425) allows for distinct detection in a mass spectrometer. | caymanchem.comwikipedia.org |
| Purity | ≥99% deuterated forms (d1-d8) | High isotopic purity is crucial to prevent interference with the quantification of the unlabeled analyte. | caymanchem.com |
| Application | Internal standard for quantification of Dienogest by GC- or LC-MS. | Essential for accurate and precise measurements in targeted metabolomics, pharmacokinetic studies, and bioanalysis. scispace.comresearchgate.netnih.gov | caymanchem.com |
Future Directions and Emerging Research Avenues for Dienogest D8
Advancements in Deuterium (B1214612) Labeling Technologies and Synthetic Strategies
The utility of Dienogest-d8 is fundamentally linked to the technologies used for its synthesis. Progress in deuterium labeling is critical for producing highly pure and stable isotopologues for sensitive analytical applications.
Recent developments in synthetic organic chemistry are providing more efficient and selective methods for deuterium incorporation into complex molecules like steroids. researchgate.net Traditional methods often involve multiple steps and may lack regioselectivity, but newer strategies offer significant improvements. For instance, ultrasound-assisted microcontinuous processes have been developed for the H/D exchange reaction in steroids, allowing for rapid and highly selective deuteration with d-incorporation up to 99% at room temperature. nih.gov This technology not only increases efficiency but also represents a greener chemical approach by allowing the reuse of deuterated solvents. nih.gov
Other innovative methods include metal-catalyzed reactions, such as those using palladium on carbon (Pd/C) with an aluminum-deuterium oxide system, which facilitates selective H-D exchange. mdpi.com For steroids specifically, synthetic routes starting from a Δ(5)-sterol precursor have been described, involving base-catalyzed exchange in deuterium oxide followed by reduction with sodium borodeuteride to introduce deuterium atoms at specific positions. nih.gov The development of programmable labeling platforms, which can selectively deuterate specific carbon centers under mild conditions, further expands the toolkit for creating precisely labeled steroids like Dienogest-d8. acs.org
These advancements are crucial for producing Dienogest-d8 with high isotopic purity, which is essential for its role as an internal standard in pharmacokinetic and metabolic studies. researchgate.netckisotopes.com The ability to synthesize deuterated steroids more efficiently and sustainably will support broader research applications. nih.gov
Table 1: Comparison of Deuterium Labeling Techniques for Steroids
| Method | Description | Advantages | Key Findings/Examples |
|---|---|---|---|
| Ultrasound-Assisted Microcontinuous Process | Utilizes ultrasonic irradiation in a continuous flow system to facilitate H/D exchange reactions. | Rapid, high selectivity (up to 98%), high d-incorporation (up to 99%), sustainable (solvent reuse). nih.gov | Successful synthesis of 12 different deuterated steroid hormones. nih.gov |
| Metal-Catalyzed H-D Exchange | Employs catalysts like Palladium on Carbon (Pd/C) in the presence of a deuterium source (e.g., D₂O). | Can achieve selective deuteration under specific reaction conditions. mdpi.com | Used for labeling various organic molecules, including amino acids and precursors. mdpi.com |
| Multi-step Synthesis from Precursors | Involves a series of chemical reactions starting from a non-deuterated steroidal precursor to build the deuterated molecule. | Allows for precise placement of deuterium atoms. | A unified total synthesis route has been developed for 18- and/or 19-trideuterated testosterone, androstenedione, and progesterone (B1679170). nih.gov |
| Reverse Hydrogen Isotope Exchange | A strategy that enables selective deuteration at positions that are typically stable in vivo. | Provides access to specifically labeled compounds under mild conditions. acs.org | Successfully applied to the programmable deuteration of indoles. acs.org |
Integration of Dienogest-d8 Studies with Systems Biology and Computational Approaches
The integration of experimental data from Dienogest-d8 studies with computational and systems biology approaches offers a powerful paradigm for elucidating its mechanism of action and its effects on complex biological networks. frontiersin.orgnih.gov Systems biology aims to understand the larger picture of how components of a biological system interact, a perspective that is particularly valuable for studying steroid hormones, which have wide-ranging effects. researchgate.net
Computational molecular modeling, for example, can simulate the interaction between Dienogest (B1670515) and the progesterone receptor (PR). uchicago.edu By docking the ligand (Dienogest) into the receptor's binding pocket, researchers can predict binding affinities and visualize the specific molecular interactions that determine its agonist activity. uchicago.eduplos.org These in silico studies can help explain the high selectivity of Dienogest for the PR over other steroid receptors. caymanchem.complos.org Furthermore, molecular dynamics simulations can explore the flexibility of the PR's ligand-binding domain and how it changes conformation upon binding to an agonist like Dienogest versus an antagonist. plos.org
On a broader scale, systems biology models can integrate genomic, transcriptomic, and proteomic data to map the downstream effects of Dienogest's activation of the progesterone receptor. researchgate.netnih.gov For instance, a systems approach was used to identify genes that modulate steroid response in asthma, demonstrating the power of integrating clinical and genomic data to understand therapeutic outcomes. nih.gov Similarly, computer models based on differential equations have been developed to simulate the immune-endocrine environment of myometrial cells and the effects of progestins on progesterone receptor isoform ratios. plos.orgnih.gov Such models could be adapted to investigate the impact of Dienogest in conditions like endometriosis, potentially identifying novel biomarkers or therapeutic targets.
The use of Dienogest-d8 in these integrated studies is critical for obtaining the precise quantitative data on drug concentration needed to build and validate these complex computational models. researchgate.net
Potential for Dienogest-d8 in Understanding Endogenous Steroid Dynamics and Interactions
One of the most promising future applications of Dienogest-d8 lies in its use as a stable isotope tracer to investigate the complex dynamics of endogenous steroid hormones. researchgate.net The body's steroid network, or "steroidome," is a complex web of synthesis, metabolism, and signaling. Deuterium-labeled steroids are invaluable tools for tracing these pathways without the need for radioactive isotopes. nih.govthermofisher.com
By administering Dienogest-d8 and using high-resolution mass spectrometry to analyze biological samples (e.g., plasma, urine), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. researchgate.netresearchgate.net This is the primary current use of deuterated standards. However, the potential goes further. Studying how an exogenous progestin like Dienogest influences the endogenous steroid profile can provide insights into the feedback mechanisms that regulate hormone production. For example, researchers can quantify how Dienogest affects the levels of endogenous progesterone, estrogens, and androgens.
The use of stable isotope-labeled steroids has been fundamental in determining hormone production rates and metabolic clearance rates. nih.gov Preliminary studies using deuterium-labeled estrogens have successfully estimated production rates in humans. nih.gov This same principle can be applied using Dienogest-d8 to investigate how it perturbs the normal flux through steroidogenic pathways. This could be particularly relevant for understanding its therapeutic effects in endometriosis, where local steroid signaling is dysregulated.
Furthermore, because Dienogest-d8 can be distinguished from its unlabeled counterpart and other endogenous steroids by mass, it can be used in sophisticated metabolic studies to identify novel metabolites and characterize the enzymatic pathways responsible for its breakdown, such as those mediated by cytochrome P450 enzymes. wikipedia.org This information is critical for understanding inter-individual variability in drug response and potential drug-drug interactions.
Q & A
Q. How should researchers design experiments to characterize the physicochemical properties of Dienogest-d8 (major)?
Methodological Answer: Begin with a systematic review of deuterated analogs to identify gaps in characterization protocols. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) with deuterium-specific pulse sequences to verify isotopic incorporation. Include purity assessments via HPLC-UV, ensuring calibration with reference standards. Document protocols rigorously to enable reproducibility, adhering to guidelines for experimental transparency .
Q. What analytical methodologies are optimal for quantifying Dienogest-d8 (major) in biological matrices?
Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate the method per ICH guidelines, including specificity, linearity, precision, and recovery studies. For longitudinal studies, ensure stability testing under varying storage conditions. Cross-validate results with orthogonal techniques like immunoassays to address potential interferences .
Q. How can researchers ensure reproducibility in synthesizing Dienogest-d8 (major)?
Methodological Answer: Publish detailed synthetic protocols, including reaction conditions (temperature, solvent purity, catalyst ratios), and characterize intermediates at each step. Use controlled deuterium exchange conditions (e.g., D₂O or deuterated reagents) to minimize isotopic scrambling. Share raw spectral data (e.g., NMR, IR) in supplementary materials to allow independent verification .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacokinetic data for Dienogest-d8 (major) across preclinical models?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, and design crossover studies to isolate variables. Use Bayesian statistics to quantify uncertainty and integrate data from heterogeneous sources .
Q. What strategies are effective for validating deuterium incorporation efficiency in Dienogest-d8 (major) under varying experimental conditions?
Methodological Answer: Combine isotope ratio mass spectrometry (IRMS) with site-specific NMR to map deuterium distribution. Compare kinetic isotope effects (KIEs) in enzymatic assays to assess functional impacts. For ambiguous results, employ computational modeling (e.g., density functional theory) to predict isotopic stability and guide experimental redesign .
Q. How can researchers optimize protocols for stability testing of Dienogest-d8 (major) in long-term storage?
Methodological Answer: Design accelerated degradation studies under ICH-recommended conditions (e.g., 40°C/75% RH). Monitor degradation products via LC-MS and quantify using response surface methodology (RSM). Validate stability-indicating assays through forced degradation experiments (acid/base hydrolysis, oxidation). Use Arrhenius modeling to extrapolate shelf-life predictions .
Q. What frameworks are recommended for integrating multi-omics data to study Dienogest-d8 (major)'s metabolic pathways?
Methodological Answer: Adopt a systems biology approach, combining transcriptomics, proteomics, and metabolomics datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Address data heterogeneity via normalization algorithms (e.g., quantile normalization) and machine learning models (e.g., random forests) to prioritize biomarkers. Validate findings with targeted assays .
Key Considerations for Data Interpretation
- Addressing Methodological Bias : Use blinding during data collection and analysis to reduce observer bias. For conflicting results, apply sensitivity analyses to test robustness against assumptions .
- Ethical and Reporting Standards : Follow COPE guidelines for data transparency. Archive raw datasets in repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
